4-Methylpent-4-enenitrile
Overview
Description
4-Methylpent-4-enenitrile is an organic compound with the molecular formula C₆H₉N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its unsaturated structure, featuring a double bond between the fourth and fifth carbon atoms. The presence of both the nitrile group and the double bond makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpent-4-enenitrile can be synthesized through various methods:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves the dehydration of amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be dehydrated to yield nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to form primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
4-Methylpent-4-enenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylpent-4-enenitrile involves its reactivity due to the presence of the nitrile group and the double bond. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack. The double bond can participate in addition reactions, further increasing its versatility in chemical synthesis .
Comparison with Similar Compounds
4-Methylpent-3-en-2-one: Similar in structure but contains a ketone group instead of a nitrile group.
4-Methylpent-4-ene-1-ol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness: 4-Methylpent-4-enenitrile is unique due to the combination of the nitrile group and the double bond, which provides a distinct reactivity profile compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
4-methylpent-4-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(2)4-3-5-7/h1,3-4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZPXIIEIAJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379520 | |
Record name | 4-methylpent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34998-36-2 | |
Record name | 4-methylpent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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